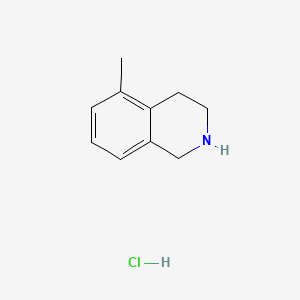

5-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

5-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N.ClH/c1-8-3-2-4-9-7-11-6-5-10(8)9;/h2-4,11H,5-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAVRZUMRNPZDFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCNCC2=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679068 | |

| Record name | 5-Methyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41565-80-4 | |

| Record name | 5-Methyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 5-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Drawing upon established synthetic methodologies and the broader pharmacological context of the tetrahydroisoquinoline (THIQ) scaffold, this document serves as a vital resource for researchers, scientists, and professionals in the field.

Chemical Identity and Core Properties

This compound is the salt form of the parent base, 5-methyl-1,2,3,4-tetrahydroisoquinoline. The core structure consists of a benzene ring fused to a saturated six-membered, nitrogen-containing ring, with a methyl group substitution at the 5-position of the aromatic ring. This substitution pattern influences the molecule's electronic properties and steric interactions, which in turn can modulate its reactivity and biological activity.

While specific, experimentally determined physical properties for this exact compound are not widely published, we can infer certain characteristics based on the general properties of tetrahydroisoquinolines and related compounds. The hydrochloride salt form is expected to be a crystalline solid with higher water solubility compared to its free base.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 41565-80-4 | [1][2] |

| Molecular Formula | C₁₀H₁₄ClN | [1][2] |

| Molecular Weight | 183.68 g/mol | [1] |

| Parent Base CAS | 123593-99-7 | [3] |

| Parent Base Formula | C₁₀H₁₃N | [3] |

| Parent Base Mol. Wt. | 147.22 g/mol | [3] |

| Purity (Typical) | ≥97% | [2] |

| Storage Conditions | 2-8°C, dry, away from light | [2][4] |

Synthesis of the Tetrahydroisoquinoline Core

The synthesis of the 1,2,3,4-tetrahydroisoquinoline scaffold is a well-established area of organic chemistry, with two primary named reactions being the most prevalent: the Pictet-Spengler reaction and the Bischler-Napieralski reaction.[5][6]

The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a versatile and widely used method for the synthesis of tetrahydroisoquinolines.[7] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form the heterocyclic ring.[7][8] The presence of electron-donating groups on the aromatic ring facilitates this cyclization.[8]

For the synthesis of 5-Methyl-1,2,3,4-tetrahydroisoquinoline, the likely starting materials would be 2-(2-methylphenyl)ethanamine and formaldehyde (or a formaldehyde equivalent like paraformaldehyde).

Figure 1: Generalized Pictet-Spengler synthesis of 5-Methyl-1,2,3,4-tetrahydroisoquinoline.

Experimental Protocol (General, adapted from Pictet-Spengler principles):

-

Reaction Setup: To a solution of 2-(2-methylphenyl)ethanamine in a suitable solvent (e.g., toluene or a protic solvent), add an aqueous solution of formaldehyde.

-

Acid Catalysis: Acidify the reaction mixture with a strong acid, such as hydrochloric acid or trifluoroacetic acid.[7]

-

Heating: Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate).

-

Extraction: Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel.

-

Salt Formation: To obtain the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of HCl in the same or a miscible solvent. The hydrochloride salt will precipitate and can be collected by filtration.

The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction provides an alternative route to the tetrahydroisoquinoline core, typically proceeding through a 3,4-dihydroisoquinoline intermediate.[5][9] This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[5][10] The resulting 3,4-dihydroisoquinoline can then be reduced to the corresponding tetrahydroisoquinoline.

The synthesis of 5-Methyl-1,2,3,4-tetrahydroisoquinoline via this method would begin with the acylation of 2-(2-methylphenyl)ethanamine (for example, with acetyl chloride to form the N-acetyl derivative), followed by cyclization and reduction.

Figure 2: Generalized Bischler-Napieralski route to 5-Methyl-1,2,3,4-tetrahydroisoquinoline.

Experimental Protocol (General, adapted from Bischler-Napieralski principles):

-

Amide Formation: React 2-(2-methylphenyl)ethanamine with an appropriate acylating agent (e.g., acetyl chloride or acetic anhydride) to form the corresponding amide.

-

Cyclization: Dissolve the amide in a suitable solvent (e.g., toluene or acetonitrile) and add a dehydrating agent like phosphorus oxychloride. Reflux the mixture until the reaction is complete (monitored by TLC).[10]

-

Workup of Dihydroisoquinoline: Carefully quench the reaction mixture with ice and basify it. Extract the 3,4-dihydroisoquinoline intermediate with an organic solvent.

-

Reduction: Dissolve the crude dihydroisoquinoline in a protic solvent like methanol or ethanol and add a reducing agent, such as sodium borohydride (NaBH₄), in portions at 0°C.

-

Final Workup and Purification: After the reduction is complete, remove the solvent, add water, and extract the final product. Purify the crude product by column chromatography.

-

Salt Formation: Form the hydrochloride salt as described in the Pictet-Spengler protocol.

Chemical Reactivity

The chemical reactivity of 5-Methyl-1,2,3,4-tetrahydroisoquinoline is primarily dictated by the secondary amine and the electron-rich aromatic ring.

-

N-Alkylation and N-Acylation: The secondary amine is nucleophilic and readily undergoes reactions with electrophiles. N-alkylation can be achieved using alkyl halides, and N-acylation can be performed with acyl chlorides or anhydrides. These reactions are fundamental for creating a diverse library of derivatives for structure-activity relationship (SAR) studies.[11]

-

Electrophilic Aromatic Substitution: The aromatic ring is activated by the alkyl group and the fused dihydro-pyrrole ring, making it susceptible to electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The position of substitution will be directed by the existing methyl group and the annulated ring.

-

Oxidation: The tetrahydroisoquinoline ring can be oxidized. For instance, oxidation at the C1 position can lead to the formation of an iminium ion intermediate, which can then react with nucleophiles.[12]

Spectroscopic Characterization (Predicted)

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| Position | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) | Notes |

| -CH₃ | ~2.2-2.4 (s, 3H) | ~18-20 | Aromatic methyl singlet. |

| C1-H₂ | ~4.0-4.2 (s, 2H) | ~45-50 | Methylene group adjacent to nitrogen. |

| C3-H₂ | ~3.0-3.3 (t, 2H) | ~40-45 | Methylene group adjacent to nitrogen. |

| C4-H₂ | ~2.7-2.9 (t, 2H) | ~25-30 | Benzylic methylene group. |

| NH | Broad singlet | N/A | Chemical shift and visibility can vary. |

| Aromatic-H | ~6.8-7.2 (m, 3H) | ~125-140 | Complex multiplet for the three aromatic protons. |

| Aromatic-C | N/A | ~125-140 | Multiple signals for the aromatic carbons. |

Note: These are estimated values and may vary depending on the solvent and other experimental conditions. The hydrochloride salt form may cause shifts in the signals of protons near the nitrogen atom.

Infrared (IR) Spectroscopy: Expected characteristic peaks would include N-H stretching (around 3200-3400 cm⁻¹), C-H stretching for aromatic and aliphatic groups (around 2800-3100 cm⁻¹), and C=C stretching for the aromatic ring (around 1450-1600 cm⁻¹).

Mass Spectrometry: The mass spectrum of the free base would be expected to show a molecular ion peak (M⁺) at m/z = 147.

Pharmacological Relevance and Potential Applications

This compound is primarily of interest as a building block in the synthesis of more complex, biologically active molecules.[4] The tetrahydroisoquinoline core is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of pharmacological activities.[6][16]

-

Central Nervous System (CNS) Activity: The structural similarity of tetrahydroisoquinolines to endogenous neurochemicals has led to their investigation for various CNS targets. They have been explored as dopamine D₂ receptor antagonists, NMDA receptor antagonists, and monoamine oxidase (MAO) inhibitors.[4][17] The potential of this compound as a neuroprotective agent has also been noted.[4]

-

Anticancer and Antimicrobial Agents: The THIQ nucleus is a component of several antitumor antibiotics.[6] Synthetic derivatives are being investigated for their potential as anticancer and antimicrobial agents.[15][16]

-

Other Therapeutic Areas: Substituted tetrahydroisoquinolines have shown promise as β₂-adrenergic agonists for bronchodilation and as inhibitors of enzymes like aldosterone synthase for cardiovascular applications.[17]

The specific biological profile of 5-Methyl-1,2,3,4-tetrahydroisoquinoline itself is not well-documented in the available literature. Its primary role is as an intermediate for the synthesis of novel compounds that can be screened for various biological activities.[4]

Safety and Handling

As with any chemical, this compound should be handled with appropriate safety precautions in a well-ventilated area or fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable heterocyclic building block with significant potential for the development of novel therapeutic agents. Its synthesis is accessible through well-established methods like the Pictet-Spengler and Bischler-Napieralski reactions. While detailed physicochemical and pharmacological data for this specific compound are sparse in the public domain, its structural relationship to a wide range of biologically active molecules underscores its importance for further research and drug discovery efforts. This guide provides a foundational understanding for scientists working with this and related compounds.

References

-

Bischler–Napieralski reaction. In: Wikipedia. ; 2023. Accessed January 16, 2026. [Link]

-

Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal. Accessed January 16, 2026. [Link]

- Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research.

-

This compound. MySkinRecipes. Accessed January 16, 2026. [Link]

-

Bischler-Napieralski Reaction. Organic Chemistry Portal. Accessed January 16, 2026. [Link]

-

Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry. Accessed January 16, 2026. [Link]

-

This compound. Lead Sciences. Accessed January 16, 2026. [Link]

-

Pictet-Spengler Isoquinoline Synthesis. Cambridge University Press. Accessed January 16, 2026. [Link]

- Whaley WM, Govindachari TR.

- Narayanaswami S, Rajeswari S, Pai BR, et al. Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proc. Indian Acad. Sci. (Chem. Sci.). 1984;93(2):145-155.

- A Versatile C-H Functionalization of Tetrahydroisoquinolines Catalyzed by Iodine

- Faheem, Kumar BK, Sekhar KVG, Chander S, Kunjiappan S, Murugesan S. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Adv. 2021;11(22):13237-13271.

- Heravi MM, Khaghaninejad S, Nazari N. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. In: Advances in Heterocyclic Chemistry. Vol 122. Elsevier; 2017:183-233.

-

Pictet–Spengler reaction. In: Wikipedia. ; 2023. Accessed January 16, 2026. [Link]

- Nikolova I, Philipova I, Ivanov I, et al. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules. 2008;13(4):836-848.

-

Mechanism of Pictet–Spengler condensation. ResearchGate. Accessed January 16, 2026. [Link]

- Williams CH, Scott PJH. Biomimetic Phosphate-Catalyzed Pictet–Spengler Reaction for the Synthesis of 1,1′-Disubstituted and Spiro-Tetrahydroisoquinoline Alkaloids. J Org Chem. 2019;84(11):7437-7446.

-

1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. ResearchGate. Published August 6, 2025. Accessed January 16, 2026. [Link]

-

5-Methyl-1,2,3,4-tetrahydroisoquinoline. PubChem. Accessed January 16, 2026. [Link]

- Bayat Z, Shir Mohammadi M, Mohammadi Nasab E. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Phys Chem Ind J. 2018;13(2):122.

- 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof.

-

Synthesis of 1,2,3,4- Tetrahydroisoquinoline Derivatives. Thieme Chemistry. Accessed January 16, 2026. [Link]

- Al-Suwaidan IA, Al-Issa SA, Arbab AH, et al. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. Sci Rep. 2024;14(1):3993.

-

Certificate of analysis. Thermo Fisher Scientific. Accessed January 16, 2026. [Link]

-

Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. ResearchGate. Published March 22, 2021. Accessed January 16, 2026. [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. Accessed January 16, 2026. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound - Lead Sciences [lead-sciences.com]

- 3. 5-Methyl-1,2,3,4-tetrahydroisoquinoline | C10H13N | CID 16244396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [myskinrecipes.com]

- 5. Bischler-Napieralski Reaction [organic-chemistry.org]

- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 8. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 9. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 10. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 11. CN101550103B - 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof - Google Patents [patents.google.com]

- 12. Tetrahydroisoquinoline synthesis [organic-chemistry.org]

- 13. ijstr.org [ijstr.org]

- 14. tsijournals.com [tsijournals.com]

- 15. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 5-Methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a crucial heterocyclic building block in medicinal chemistry, primarily utilized as an intermediate in the synthesis of various bioactive compounds targeting the central nervous system.[1] Its structural similarity to endogenous alkaloids makes it a valuable scaffold in the development of neuroprotective agents and monoamine oxidase inhibitors. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, focusing on the mechanistic underpinnings and practical execution of the Pictet-Spengler and Bischler-Napieralski reactions. Each section delves into the causality behind experimental choices, offering detailed protocols and quantitative data to support researchers in their synthetic endeavors.

Introduction: The Significance of the 5-Methyl-1,2,3,4-tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals. The introduction of a methyl group at the 5-position modulates the electronic and steric properties of the molecule, influencing its binding affinity and metabolic stability. This modification makes 5-methyl-1,2,3,4-tetrahydroisoquinoline a key intermediate for creating analogues of known drugs and exploring new chemical space in drug discovery. The hydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its use in subsequent synthetic steps and biological assays.

The Pictet-Spengler Reaction: A Classic Approach to Tetrahydroisoquinoline Synthesis

The Pictet-Spengler reaction, first reported in 1911, is a cornerstone of tetrahydroisoquinoline synthesis.[2] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form the heterocyclic ring.[1][2]

Mechanistic Insights

The reaction proceeds through the formation of a Schiff base intermediate from the β-arylethylamine and the carbonyl compound. Protonation of the Schiff base generates a highly electrophilic iminium ion. The electron-rich aromatic ring of the β-arylethylamine then acts as a nucleophile, attacking the iminium carbon in an intramolecular cyclization. Subsequent deprotonation re-aromatizes the benzene ring, yielding the tetrahydroisoquinoline product. The presence of electron-donating groups on the aromatic ring, such as the methyl group in our target molecule, facilitates this electrophilic substitution.[1]

Synthesis of 5-Methyl-1,2,3,4-tetrahydroisoquinoline via the Pictet-Spengler Reaction

The synthesis of 5-methyl-1,2,3,4-tetrahydroisoquinoline via the Pictet-Spengler reaction commences with the appropriate precursor, 2-(3-methylphenyl)ethanamine, and formaldehyde.

Diagram of the Pictet-Spengler Synthesis Pathway:

Caption: Pictet-Spengler synthesis of 5-Methyl-THIQ.

Experimental Protocol

-

Step 1: Reaction Setup

-

To a solution of 2-(3-methylphenyl)ethanamine (1 equivalent) in a suitable protic solvent such as ethanol or methanol, add an aqueous solution of formaldehyde (1.1 equivalents).

-

Acidify the mixture with a strong acid, typically concentrated hydrochloric acid, to catalyze the reaction.

-

-

Step 2: Cyclization

-

Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

-

Step 3: Workup and Isolation

-

After completion, cool the reaction mixture to room temperature and neutralize it with a base, such as sodium hydroxide solution.

-

Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-methyl-1,2,3,4-tetrahydroisoquinoline free base.

-

-

Step 4: Hydrochloride Salt Formation

-

Dissolve the crude free base in a suitable solvent like diethyl ether or isopropanol.

-

Bubble hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in ether) until precipitation is complete.

-

Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to yield this compound.

-

Key Experimental Parameters

| Parameter | Value/Condition | Rationale |

| Starting Amine | 2-(3-methylphenyl)ethanamine | Provides the necessary carbon framework and the 5-methyl substituent. |

| Carbonyl Source | Formaldehyde | The simplest aldehyde, leading to an unsubstituted C1 position in the product. |

| Catalyst | Concentrated HCl | Protonates the intermediate Schiff base to form the reactive iminium ion. |

| Solvent | Ethanol/Methanol | Protic solvents that are suitable for dissolving the reactants and facilitating the reaction. |

| Temperature | Reflux | Provides the necessary activation energy for the cyclization step. |

| Yield | Moderate to High | The electron-donating methyl group on the aromatic ring generally leads to good yields. |

The Bischler-Napieralski Reaction: An Alternative Pathway

The Bischler-Napieralski reaction, discovered in 1893, provides an alternative and widely used method for the synthesis of 3,4-dihydroisoquinolines, which can then be readily reduced to the corresponding tetrahydroisoquinolines.[3][4] This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent.[3]

Mechanistic Insights

The reaction is initiated by the activation of the amide carbonyl oxygen by a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[5] This is followed by an intramolecular electrophilic attack of the aromatic ring on the activated amide carbon to form a cyclic intermediate. Elimination of a molecule of water (or a related species) leads to the formation of a 3,4-dihydroisoquinoline. Subsequent reduction of the imine bond of the dihydroisoquinoline yields the desired tetrahydroisoquinoline.

Synthesis of 5-Methyl-1,2,3,4-tetrahydroisoquinoline via the Bischler-Napieralski Reaction

This pathway begins with the acylation of 2-(3-methylphenyl)ethanamine to form an amide, typically N-[2-(3-methylphenyl)ethyl]formamide, which then undergoes cyclization and reduction.

Diagram of the Bischler-Napieralski Synthesis Pathway:

Caption: Bischler-Napieralski synthesis of 5-Methyl-THIQ.

Experimental Protocol

-

Step 1: Amide Formation

-

React 2-(3-methylphenyl)ethanamine with a suitable acylating agent, such as formic acid or an acyl chloride, to form N-[2-(3-methylphenyl)ethyl]formamide. This reaction is often carried out in a suitable solvent and may require a base to neutralize any acid byproducts.

-

-

Step 2: Cyclization

-

Dissolve the amide in an inert solvent like toluene or acetonitrile.

-

Add a dehydrating agent, such as phosphorus oxychloride (POCl₃), dropwise at a controlled temperature (often 0 °C to room temperature).

-

Heat the mixture to reflux for several hours to drive the cyclization to completion.

-

-

Step 3: Reduction

-

After cooling, carefully quench the reaction mixture, for example, by pouring it onto ice.

-

Basify the aqueous solution and extract the 5-methyl-3,4-dihydroisoquinoline intermediate with an organic solvent.

-

To the crude dihydroisoquinoline, add a reducing agent such as sodium borohydride (NaBH₄) in a protic solvent like methanol. Stir until the reduction is complete.

-

-

Step 4: Workup and Hydrochloride Salt Formation

-

Perform an aqueous workup to remove inorganic salts.

-

Extract the product into an organic solvent, dry, and concentrate.

-

Follow the procedure described in section 2.3 for the formation of the hydrochloride salt.

-

Key Experimental Parameters

| Parameter | Value/Condition | Rationale |

| Starting Amide | N-[2-(3-methylphenyl)ethyl]formamide | The precursor for the intramolecular cyclization. |

| Dehydrating Agent | POCl₃, P₂O₅ | Activates the amide carbonyl for electrophilic attack. |

| Solvent | Toluene, Acetonitrile | Inert solvents that are suitable for the reaction conditions. |

| Temperature | Reflux | Provides the energy for the cyclization reaction. |

| Reducing Agent | NaBH₄ | Selectively reduces the imine bond of the dihydroisoquinoline intermediate. |

| Yield | Generally Good | This is a robust and widely used method for isoquinoline synthesis. |

Comparative Analysis of Synthesis Pathways

| Feature | Pictet-Spengler Reaction | Bischler-Napieralski Reaction |

| Starting Materials | β-arylethylamine, Aldehyde/Ketone | β-arylethylamide |

| Number of Steps | Typically one pot for the cyclization | Two distinct steps (cyclization then reduction) |

| Reaction Conditions | Acidic, often requires heating | Dehydrating agent, heating, followed by reduction |

| Intermediate | Iminium ion | 3,4-Dihydroisoquinoline |

| Advantages | Atom economical, often a one-pot reaction | Can be used with a wider variety of acyl groups. |

| Disadvantages | Can be limited by the reactivity of the aldehyde/ketone | Requires a separate reduction step. |

Conclusion

The synthesis of this compound can be effectively achieved through two primary and well-established synthetic routes: the Pictet-Spengler and Bischler-Napieralski reactions. The choice of pathway often depends on the availability of starting materials, desired scale of the reaction, and the specific experimental capabilities of the laboratory. Both methods, when executed with a clear understanding of their mechanistic principles and optimized reaction conditions, provide reliable access to this important pharmaceutical intermediate. This guide has provided the necessary technical details and causal explanations to empower researchers in the successful synthesis of this compound for its application in drug discovery and development.

References

-

MySkinRecipes. This compound. Available at: [Link]

-

Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190. Available at: [Link]

-

Organic Chemistry Portal. Bischler-Napieralski Reaction. Available at: [Link]

-

Wikipedia. Bischler–Napieralski reaction. Available at: [Link]

-

Narayanaswamy, S., Rajeswari, S., Pai, B. R., Nagarajan, K., Richter, W. J., & Shenoy, S. J. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155. Available at: [Link]

-

Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions, 6, 74-150. Available at: [Link]

-

J&K Scientific LLC. Bischler-Napieralski Reaction. Available at: [Link]

-

NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. Available at: [Link]

Sources

- 1. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 2. organicreactions.org [organicreactions.org]

- 3. organicreactions.org [organicreactions.org]

- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 5. Bischler-Napieralski Reaction [organic-chemistry.org]

Biological activity of 5-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

An In-Depth Technical Guide to the Biological Activity of 5-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Executive Summary

This technical guide provides a comprehensive overview of the biological activities of this compound (5-Me-THIQ). As a member of the tetrahydroisoquinoline (THIQ) class of compounds, 5-Me-THIQ is of significant interest to the scientific community for its potential therapeutic applications, particularly in the context of neurodegenerative diseases. THIQs are recognized as "privileged structures" in medicinal chemistry, forming the backbone of numerous natural and synthetic bioactive compounds.[1][2] This document synthesizes current knowledge, focusing on the compound's postulated mechanisms of action, including its role as a potential neuroprotective agent and monoamine oxidase (MAO) inhibitor.[3] Drawing insights from its closely related and more extensively studied analogue, 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), this guide explores the multifaceted neuropharmacology of this compound class, which encompasses antioxidant properties and modulation of glutamatergic systems.[4][5][6] We present detailed experimental protocols for assessing these biological activities, provide structured data summaries, and discuss the therapeutic potential and future research directions for 5-Me-THIQ and its derivatives.

The Tetrahydroisoquinoline Scaffold: A Foundation for Bioactivity

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a heterocyclic motif widely distributed in nature, notably in isoquinoline alkaloids, and is a cornerstone of many synthetic pharmaceutical agents.[1] The structural rigidity and three-dimensional character of the THIQ scaffold make it an ideal framework for interacting with a diverse array of biological targets, leading to a broad spectrum of pharmacological effects.[1][7]

Natural and synthetic THIQ analogs have demonstrated a remarkable range of activities, including antitumor, antimicrobial, anti-inflammatory, and antihypertensive properties.[1][8][9] A significant area of investigation is their activity within the central nervous system (CNS), where they have shown potential in models of neurodegenerative disorders and substance abuse.[1][10] this compound is an example of a synthetic derivative being explored for its specific pharmacological profile within this versatile class of molecules.[3]

Synthesis and Physicochemical Profile

The synthesis of the THIQ core is most classically achieved through the Pictet-Spengler reaction , a condensation and subsequent cyclization of a β-phenylethylamine with an aldehyde or ketone.[1][11][12] This robust reaction has been refined over the years to allow for the synthesis of a wide variety of substituted THIQs.[11][12] An alternative and also common strategy is the Bischler-Napieralski reaction , which involves the cyclization of an N-acyl-β-phenylethylamine followed by reduction to yield the THIQ scaffold.[11]

General Synthetic Workflow: Pictet-Spengler Reaction

The causality behind the Pictet-Spengler reaction lies in the generation of an intermediate iminium ion from the condensation of the amine and aldehyde. The electron-rich aromatic ring of the phenylethylamine then acts as a nucleophile, attacking the electrophilic iminium carbon to forge the new ring system, a process typically facilitated by acid catalysis.

Pillar 2: Antioxidant and Anti-excitotoxic Effects

Beyond MAO inhibition, related THIQs have demonstrated neuroprotective effects that suggest a more complex mechanism of action. Studies on 1MeTIQ show it protects cultured dopaminergic neurons from a variety of neurotoxins, including MPP+, 6-hydroxydopamine, and rotenone. [4]This protection is thought to arise from a combination of factors:

-

Indirect Antioxidant Activity: Evidence suggests that 1MeTIQ may not be a potent direct free-radical scavenger itself but rather acts to induce the expression of endogenous antioxidant enzymes, bolstering the cell's intrinsic defense systems against oxidative stress. [4]* Glutamatergic System Modulation: 1MeTIQ has been shown to prevent glutamate-induced excitotoxicity, a major pathway of neuronal death in both acute and chronic neurological disorders. [5]This effect is mediated, at least in part, by the inhibition of NMDA receptors, which prevents excessive calcium influx and subsequent cell death cascades. [5]This antagonism of the glutamatergic system represents a distinct and crucial aspect of its neuroprotective profile. [5][6]

Experimental Protocols for Biological Assessment

To validate the postulated activities of 5-Me-THIQ, a series of well-established in vitro and cell-based assays are required. The protocols described below are designed to be self-validating by including appropriate positive and negative controls.

Protocol: In Vitro MAO-B Inhibition Assay

-

Principle: This protocol utilizes a commercially available luminescent assay (e.g., MAO-Glo™ Assay) to measure the inhibition of recombinant human MAO-B. The enzyme converts a substrate into luciferin, which is then used by luciferase to produce light. A decrease in luminescence in the presence of the test compound indicates MAO-B inhibition.

-

Materials: Recombinant human MAO-B, MAO-Glo™ assay reagents (substrate, luciferin detection reagent), 5-Me-THIQ, Pargyline (positive control), assay buffer, white opaque 96-well plates.

-

Procedure:

-

Prepare a serial dilution of 5-Me-THIQ and the positive control (Pargyline) in assay buffer.

-

In a 96-well plate, add 12.5 µL of the compound dilutions or vehicle control (for 100% activity).

-

Add 12.5 µL of MAO-B enzyme solution to each well and incubate for 15 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 25 µL of the MAO substrate solution to all wells.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction and initiate luminescence by adding 50 µL of the Luciferin Detection Reagent.

-

Incubate for 20 minutes in the dark.

-

Measure luminescence using a plate-reading luminometer.

-

Calculate percent inhibition relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Protocol: Cell-Based Neuroprotection Assay against MPP⁺ Toxicity

-

Principle: This assay assesses the ability of 5-Me-THIQ to protect neuronal cells (e.g., human neuroblastoma SH-SY5Y line) from the mitochondrial toxin MPP⁺, a well-known inducer of Parkinsonism. Cell viability is measured using the MTT assay, where mitochondrial reductases in living cells convert a yellow tetrazolium salt (MTT) into a purple formazan product.

-

Materials: SH-SY5Y cells, DMEM/F12 media, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, MPP⁺ iodide, 5-Me-THIQ, MTT reagent, DMSO, 96-well cell culture plates.

-

Procedure:

-

Seed SH-SY5Y cells in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere for 24 hours.

-

Pre-treat the cells by replacing the media with fresh media containing various concentrations of 5-Me-THIQ for 2 hours. Include a vehicle-only control.

-

Introduce the neurotoxin by adding MPP⁺ to a final concentration of 1 mM to the appropriate wells. Maintain a set of wells with vehicle only (no toxin, 100% viability control) and a set with toxin only (0% protection control).

-

Incubate the plate for 24 hours at 37°C in a CO₂ incubator.

-

Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for another 4 hours.

-

Carefully remove the media and dissolve the formazan crystals by adding 100 µL of DMSO to each well.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the untreated control and determine the protective effect of 5-Me-THIQ.

-

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. This compound [myskinrecipes.com]

- 4. Neuroprotective effect of 1-methyl-1,2,3,4-tetrahydroisoquinoline on cultured rat mesencephalic neurons in the presence or absence of various neurotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Buy Methyl 8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride [smolecule.com]

- 11. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 12. Tetrahydroisoquinoline synthesis [organic-chemistry.org]

An In-Depth Technical Guide to the Putative Mechanisms of Action of 5-Methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride

Abstract

5-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (5-Me-THIQ HCl) is a synthetic derivative of the pharmacologically significant tetrahydroisoquinoline (THIQ) scaffold. While direct, comprehensive studies on its mechanism of action are not extensively published, its structural relationship to a class of well-characterized endogenous and synthetic molecules allows for the formulation of several evidence-based hypotheses. This guide synthesizes data from related THIQ analogs to propose the primary putative mechanisms of action for 5-Me-THIQ. The core activities are likely centered on the inhibition of monoamine oxidase (MAO), modulation of glutamatergic neurotransmission via NMDA receptor antagonism, and a complex interplay of neuroprotective and potential neurotoxic effects. These pleiotropic actions suggest its potential as a lead compound in the development of therapeutics for neurological disorders. This document provides researchers and drug development professionals with a foundational understanding of 5-Me-THIQ, detailed experimental protocols to validate these hypotheses, and insights into the broader pharmacological context of the THIQ chemical class.

Introduction to the Tetrahydroisoquinoline (THIQ) Scaffold

Chemical Nature and Pharmacological Significance

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a heterocyclic amine that forms the structural backbone of numerous natural alkaloids and synthetic compounds with diverse biological activities.[1] The THIQ nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Endogenously, certain THIQ derivatives, such as salsolinol, can be formed in the mammalian brain through the Pictet-Spengler condensation of dopamine with aldehydes.[2][3][4][5] This structural similarity to dopamine and other catecholamines is fundamental to its biological effects.

5-Methyl-1,2,3,4-tetrahydroisoquinoline (5-Me-THIQ): A Synthetic Analog

5-Me-THIQ is a synthetic analog where a methyl group is introduced at the 5-position of the THIQ aromatic ring.[6][7] This substitution can significantly alter the molecule's steric and electronic properties, thereby influencing its binding affinity, selectivity, and metabolic stability compared to the parent compound or other derivatives. It is primarily utilized in pharmaceutical research as an intermediate for synthesizing more complex bioactive molecules targeting the central nervous system.[8] Its therapeutic potential is being investigated for neuroprotective applications and as a monoamine oxidase inhibitor.[8]

Primary Putative Mechanism: Monoamine Oxidase (MAO) Inhibition

A principal hypothesized mechanism for 5-Me-THIQ is the inhibition of monoamine oxidases A and B (MAO-A and MAO-B). These enzymes are critical for the degradation of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine. Inhibition of MAO increases the synaptic availability of these neurotransmitters, a strategy employed by several antidepressant and anti-Parkinsonian drugs.

Evidence for MAO Inhibition by THIQ Analogs

Numerous studies have demonstrated that the THIQ scaffold is a potent inhibitor of MAO. Simple, unsubstituted THIQ and its N-methyl derivative show inhibitory activity against MAO-B.[9] Furthermore, adducts of THIQ with components of tobacco smoke act as competitive inhibitors for both MAO-A and MAO-B.[10] The potency and selectivity (MAO-A vs. MAO-B) are highly dependent on the substitution pattern on the THIQ ring system.[9] For instance, certain R-enantiomers of salsolinol and related compounds show stereoselective competitive inhibition of MAO-A.[9] Given this strong precedent, it is highly probable that 5-Me-THIQ also functions as an MAO inhibitor.

Experimental Protocol: In Vitro MAO-Glo™ Assay for Assessing 5-Me-THIQ Activity

This protocol provides a robust, luminescence-based method to determine the inhibitory potential (IC₅₀) of 5-Me-THIQ against recombinant human MAO-A and MAO-B.

Causality and Self-Validation: This assay is based on the oxidative deamination of a luminogenic MAO substrate. The production of luciferin is directly proportional to MAO activity; therefore, a decrease in the luminescent signal in the presence of 5-Me-THIQ indicates inhibition. Including known inhibitors (Clorgyline for MAO-A, Pargyline for MAO-B) as positive controls and a vehicle control (DMSO) validates the assay's performance and provides a benchmark for inhibitory potency.

Methodology:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of 5-Me-THIQ HCl in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in assay buffer (100 mM HEPES, pH 7.5).

-

Reconstitute recombinant human MAO-A and MAO-B enzymes and the MAO-Glo™ substrate according to the manufacturer's instructions.

-

-

Assay Procedure (96-well plate format):

-

Add 12.5 µL of assay buffer to all wells.

-

Add 2.5 µL of the 5-Me-THIQ dilution series to test wells.

-

Add 2.5 µL of appropriate positive control inhibitors to control wells.

-

Add 2.5 µL of DMSO to "no-inhibitor" control wells.

-

Add 10 µL of the MAO enzyme (A or B) to all wells except the "no-enzyme" background control.

-

Incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding 25 µL of the MAO-Glo™ substrate to all wells.

-

Incubate for 60 minutes at room temperature, protected from light.

-

-

Signal Detection:

-

Add 50 µL of Luciferin Detection Reagent to all wells to stop the reaction and generate the luminescent signal.

-

Incubate for 20 minutes at room temperature.

-

Measure luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Subtract the background luminescence (no-enzyme control) from all readings.

-

Normalize the data to the "no-inhibitor" control (100% activity).

-

Plot the percent inhibition versus the log concentration of 5-Me-THIQ and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

| Compound | Reported MAO-A Kᵢ (µM) | Reported MAO-B Kᵢ (µM) | Reference |

| (R)-Salsolinol | 31 | >1000 | [9] |

| (R)-Salsolidine | 6 | >1000 | [9] |

| 1,2,3,4-Tetrahydroisoquinoline (TIQ) | >100 | 15 | [9] |

| N-Methyl-TIQ | >100 | 1 | [9] |

| 1-Cyano-TIQ | 37.6 | 21.3 | [10] |

Table 1: MAO inhibitory activities of selected THIQ analogs. This data provides a comparative baseline for interpreting results from 5-Me-THIQ experiments.

Visualization: MAO Inhibition Pathway

Caption: Putative inhibition of monoamine oxidase by 5-Me-THIQ.

Neuromodulation via the Glutamatergic System

Emerging evidence suggests that certain THIQ derivatives possess neuroprotective properties by modulating the glutamatergic system, specifically by antagonizing the N-methyl-D-aspartate (NMDA) receptor. Over-activation of this receptor leads to excessive calcium influx and subsequent excitotoxicity, a common pathway in many neurodegenerative diseases.

Evidence for NMDA Receptor Antagonism

A key study demonstrated that 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), a close structural analog of 5-Me-THIQ, prevents glutamate-induced cell death and inhibits calcium influx in neuronal cultures.[11] This neuroprotective effect was directly linked to its action on NMDA receptors, as confirmed by its ability to inhibit the binding of the specific NMDA receptor channel blocker [³H]MK-801.[11] The parent compound, THIQ, did not show this effect, highlighting the importance of the methyl substitution for this particular mechanism. This provides a strong rationale for investigating a similar mode of action for 5-Me-THIQ.

Experimental Protocol: [³H]MK-801 Radioligand Binding Assay

This protocol measures the ability of 5-Me-THIQ to displace the radiolabeled NMDA receptor antagonist [³H]MK-801 from its binding site in rat brain cortical membranes.

Causality and Self-Validation: A reduction in the measured radioactivity in the presence of 5-Me-THIQ indicates that it is competing with [³H]MK-801 for the same or an allosterically coupled binding site on the NMDA receptor complex. The experiment includes a "total binding" condition (radioligand only) and a "non-specific binding" condition (radioligand plus a high concentration of an unlabeled known ligand like unlabeled MK-801 or PCP) to ensure that the measured displacement is specific to the receptor.

Methodology:

-

Membrane Preparation:

-

Homogenize rat cerebral cortex tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at 48,000 x g for 10 minutes at 4°C.

-

Wash the resulting pellet by resuspension and centrifugation three times.

-

Store the final membrane preparation at -80°C until use. Determine protein concentration using a BCA or Bradford assay.

-

-

Binding Assay:

-

In a 96-well plate, combine:

-

50 µL of 5-Me-THIQ dilutions (ranging from 1 nM to 1 mM).

-

50 µL of assay buffer (5 mM Tris-HCl, pH 7.4) containing 1 µM glutamate and 1 µM glycine (to open the NMDA channel).

-

50 µL of [³H]MK-801 (final concentration ~1-2 nM).

-

100 µL of the membrane preparation (~100-200 µg protein).

-

-

For non-specific binding, use 10 µM unlabeled MK-801 instead of 5-Me-THIQ.

-

-

Incubation and Filtration:

-

Incubate the plate at room temperature for 2 hours to reach equilibrium.

-

Rapidly harvest the samples by filtration through GF/B glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with 4 mL of scintillation cocktail.

-

Quantify the bound radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the percent inhibition of specific binding for each concentration of 5-Me-THIQ.

-

Calculate the IC₅₀ and subsequently the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

-

The Dichotomy of Neuroprotection and Neurotoxicity

The THIQ chemical class is known for a dualistic nature, with some derivatives exhibiting neuroprotective effects while others are implicated as neurotoxins.[5] Salsolinol, for example, has been studied for its potential role in the pathogenesis of Parkinson's disease due to its structural similarity to the neurotoxin MPTP.[2][12] Conversely, at low concentrations, salsolinol can protect against glutamate-induced excitotoxicity and H₂O₂-induced oxidative stress.[3][5] This dichotomy is likely concentration-dependent and influenced by the specific cellular environment.

The neuroprotective actions of THIQs are often attributed to their antioxidant properties, such as scavenging free radicals and reducing dopamine catabolism, and their ability to inhibit apoptosis by decreasing caspase activity.[3][5][11] Potential neurotoxicity may arise from the induction of oxidative stress and impairment of mitochondrial function.[13]

Experimental Workflow: Assessing the Net Cellular Effect of 5-Me-THIQ

To determine whether 5-Me-THIQ has a net neuroprotective or neurotoxic effect, a workflow involving neuronal cell cultures (e.g., SH-SY5Y neuroblastoma cells) is essential.

Caption: Experimental workflow to evaluate neuroprotective vs. neurotoxic effects.

Interaction with Other CNS Targets

The versatility of the THIQ scaffold allows it to bind to other CNS receptors, including dopamine and serotonin receptors. While this has not been specifically confirmed for 5-Me-THIQ, data from other derivatives suggest it is a plausible area of investigation.

-

Dopamine Receptors: Certain THIQ derivatives have been designed as high-affinity ligands for dopamine D₃ and D₂ receptors, indicating the scaffold can be tailored to interact with these G-protein coupled receptors.[14][15]

-

Serotonin Receptors: N-substituted THIQ analogs have been identified as a class of 5-HT₁ₐ receptor ligands, behaving as agonists or partial agonists.[16] The 5-HT₁ₐ receptor is a key target for anxiolytic and antidepressant medications.[17][18]

Synthesis and Future Directions

The mechanism of action of this compound is likely multifaceted, stemming from the inherent pharmacological properties of the THIQ scaffold. The available evidence from structurally related compounds strongly points towards a combination of monoamine oxidase inhibition and modulation of the glutamatergic system as primary drivers of its biological activity.

Summary of Pleiotropic Mechanisms

Caption: Summary of the putative pleiotropic mechanisms of 5-Me-THIQ.

Gaps in Knowledge and Future Research

The primary gap is the lack of direct experimental data for 5-Me-THIQ itself. Future research should prioritize:

-

Comprehensive Receptor Profiling: Screen 5-Me-THIQ against a broad panel of CNS receptors, ion channels, and transporters to establish its selectivity profile.

-

Enantiomer-Specific Activity: Synthesize and test the individual (R)- and (S)-enantiomers, as THIQ compounds often exhibit stereospecific pharmacology.

-

In Vivo Studies: Evaluate the compound in animal models of Parkinson's disease, depression, or anxiety to correlate the in vitro mechanisms with physiological and behavioral outcomes.

-

Pharmacokinetic and Metabolic Profiling: Determine the ADME (Absorption, Distribution, Metabolism, Excretion) properties of 5-Me-THIQ to assess its viability as a drug candidate.

The exploration of 5-Me-THIQ and related analogs holds promise for uncovering novel chemical entities for the treatment of complex neurological and psychiatric disorders.

References

- Voon, Y. L., Mohamad, J., Chai, W. J., Tiong, C. X., Ooi, D. J., & Rajagopal, M. (2020). The Mechanism of Action of Salsolinol in Brain: Implications in Parkinson's Disease. CNS & Neurological Disorders - Drug Targets, 19(10), 725–740.

- ResearchGate. (n.d.). The Mechanism of Action of Salsolinol in Brain: Implications in Parkinson's Disease.

- Antkiewicz-Michaluk, L., Wąsik, A., Romańska, I., & Michaluk, J. (2014). Salsolinol, an Endogenous Compound Triggers a Two-Phase Opposing Action in the Central Nervous System. Neurotoxicity Research, 26(4), 367–376.

- Xie, G., He, S., & Ye, J.-H. (2012). Salsolinol modulation of dopamine neurons. Frontiers in Behavioral Neuroscience, 6.

- Kurnik-Łucka, M., Pasierbiński, J., Łątka, M., Wąsik, A., & Antkiewicz-Michaluk, L. (2018). Salsolinol—neurotoxic or Neuroprotective? Neurotoxicity Research, 33(3), 665–675.

- Wikipedia. (2023, December 12). Tetrahydroisoquinoline.

- MySkinRecipes. (n.d.). This compound.

- Leese, M. P., Jourdan, F., Gaukroger, K., Mahon, M. F., Newman, S. P., Foster, H. E., ... & Potter, B. V. (2011). Steroidomimetic Tetrahydroisoquinolines for the Design of New Microtubule Disruptors. Journal of Medicinal Chemistry, 54(22), 7867–7883.

- Kumar, A., Singh, A., Kumar, S., Kumar, V., & Shah, K. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13184–13212.

- Bembenek, M. E., Abell, C. W., Chrisey, L. A., Rozwadowska, M. D., Gessner, W., & Brossi, A. (1990). Inhibition of monoamine oxidases A and B by simple isoquinoline alkaloids: racemic and optically active 1,2,3,4-tetrahydro-, 3,4-dihydro-, and fully aromatic isoquinolines. Journal of Medicinal Chemistry, 33(1), 147–152.

- van der Westhuizen, C., Malan, S. F., & van Zyl, R. L. (2021). New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif. Bioorganic & Medicinal Chemistry Letters, 40, 127961.

- van der Westhuizen, C., Malan, S. F., & van Zyl, R. L. (2021). New tetrahydroisoquinoline-based D3R ligands with an o -xylenyl linker motif. Bioorganic & Medicinal Chemistry Letters, 40, 127961.

- Méndez-Alvarez, E., Soto-Otero, R., Sánchez-Sellero, I., & López-Rivadulla Lamas, M. (1997). Inhibition of brain monoamine oxidase by adducts of 1,2,3,4-tetrahydroisoquinoline with components of cigarette smoke. Life Sciences, 60(19), 1719–1727.

- Kim, H. J., & Kim, Y. S. (2006). Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms. Experimental Neurobiology, 15(2), 63.

- PubChem. (n.d.). 5-Methyl-1,2,3,4-tetrahydroisoquinoline.

- Antkiewicz-Michaluk, L., Lazarewicz, J. W., Patsenka, A., Kajta, M., Ziembińska, A., & Vetulani, J. (2001). The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity. Journal of Neurochemistry, 76(4), 1147–1157.

- RSC Publishing. (2021, March 29). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.

- Mokrosz, M. J., Duszyńska, B., Tatarczyńska, E., Kłodzińska, A., Dereń-Wesołek, A., Charakchieva-Minol, S., & Chojnacka-Wójcik, E. (1999). 1,2,3,4-tetrahydroisoquinoline derivatives: a new class of 5-HT1A receptor ligands. Bioorganic & Medicinal Chemistry, 7(3), 449–457.

- Zhang, L., Liu, Y., Li, Y., Wang, Z., & Gao, X. (2022). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. Molecules, 27(19), 6239.

- Lee, J.-Y., Kim, Y.-S., Shin, D.-H., & Kim, D.-H. (2007). Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds. Bioorganic & Medicinal Chemistry Letters, 17(2), 341–344.

- Kaplan, J. S., & Roth, B. L. (2023). Structural pharmacology and therapeutic potential of 5-methoxytryptamines.

- Reckweg, J., Uth, J., & Ramaekers, J. (2022). The clinical pharmacology and potential therapeutic applications of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). Journal of Neurochemistry, 162(1), 128–146.

- Halberstadt, A. L., Geyer, M. A., & Powell, S. B. (2013). Behavioral and Pharmacokinetic Interactions Between Monoamine Oxidase Inhibitors and the Hallucinogen 5-Methoxy-N,N-dimethyltryptamine. Pharmacology Biochemistry and Behavior, 103(3), 594–601.

- PubChemLite. (n.d.). This compound (C10H13N).

- Chemspace. (n.d.). Methyl 8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride.

- Kurnik-Łucka, M., Wąsik, A., Szeleszczuk, Ł., & Antkiewicz-Michaluk, L. (2023). Neuroprotective Activity of Enantiomers of Salsolinol and N-Methyl-(R)-salsolinol: In Vitro and In Silico Studies. ACS Omega, 8(41), 38555–38568.

- Kumar, A., Singh, A., Kumar, S., Kumar, V., & Shah, K. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13184–13212.

- Shen, H., Jiang, X., Winter, J. C., & Yu, A.-M. (2011). Pharmacokinetic Interactions between Monoamine Oxidase A Inhibitor Harmaline and 5-Methoxy-N,N-Dimethyltryptamine, and the Impact of CYP2D6 Status. Drug Metabolism and Disposition, 39(8), 1399–1406.

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Mechanism of Action of Salsolinol in Brain: Implications in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Salsolinol, an Endogenous Compound Triggers a Two-Phase Opposing Action in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Salsolinol modulation of dopamine neurons [frontiersin.org]

- 5. Salsolinol—neurotoxic or Neuroprotective? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-Methyl-1,2,3,4-tetrahydroisoquinoline | C10H13N | CID 16244396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - this compound (C10H13N) [pubchemlite.lcsb.uni.lu]

- 8. This compound [myskinrecipes.com]

- 9. Inhibition of monoamine oxidases A and B by simple isoquinoline alkaloids: racemic and optically active 1,2,3,4-tetrahydro-, 3,4-dihydro-, and fully aromatic isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of brain monoamine oxidase by adducts of 1,2,3,4-tetrahydroisoquinoline with components of cigarette smoke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif - PMC [pmc.ncbi.nlm.nih.gov]

- 15. par.nsf.gov [par.nsf.gov]

- 16. 1,2,3,4-tetrahydroisoquinoline derivatives: a new class of 5-HT1A receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Structural pharmacology and therapeutic potential of 5-methoxytryptamines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The clinical pharmacology and potential therapeutic applications of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Endogenous Role and Therapeutic Potential of Methylated Tetrahydroisoquinolines

A Senior Application Scientist's Synthesis of a Promising Endogenous Neuromodulator

Preamble: Clarifying the Subject Isomer—5-Me-THIQ vs. 1-MeTIQ

This guide addresses the endogenous role of methylated tetrahydroisoquinolines (THIQs), a class of compounds with significant neuromodulatory and neuroprotective potential. The initial query specified 5-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (5-Me-THIQ) . It is crucial to establish at the outset that while 5-Me-THIQ exists as a chemical entity and is available as a research chemical, the current body of scientific literature does not support its role as an endogenous compound in mammals.

Conversely, its isomer, 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) , has been extensively identified and characterized as a novel endogenous amine in the mammalian brain. It is 1-MeTIQ that possesses the intriguing and complex biological activities often attributed to endogenous methylated THIQs, including parkinsonism-preventing and antidepressant-like properties. Therefore, to provide a scientifically accurate and valuable resource, this guide will focus on the well-documented endogenous role of 1-MeTIQ . We will delve into its biosynthesis, multifaceted mechanisms of action, and its emerging potential as a therapeutic agent for neurodegenerative diseases and substance use disorders.

Part I: The Origin Story: Biosynthesis and Endogenous Presence of 1-MeTIQ

The presence of 1-MeTIQ in the brain is not incidental. It is synthesized through established biochemical pathways and has also been identified in various food sources, suggesting both endogenous and exogenous origins.

Endogenous Biosynthesis Pathway

Tetrahydroisoquinolines are formed in the brain primarily through the Pictet-Spengler reaction , a non-enzymatic condensation of biogenic amines with aldehydes or α-keto acids. 1-MeTIQ is specifically synthesized from the condensation of phenylethylamine and pyruvate. This reaction can occur spontaneously but is also believed to be facilitated by an enzyme, "1-MeTIQ synthesizing enzyme," whose activity has been shown to decrease in the brains of aged rats.

The biosynthetic route underscores a fundamental principle: 1-MeTIQ is not a metabolic fluke but an integral part of the brain's chemical landscape, derived from common precursors involved in amino acid and monoamine metabolism.

Caption: Biosynthetic pathway of 1-MeTIQ formation.

Exogenous Sources and Bioavailability

Beyond its synthesis in the brain, 1-MeTIQ has been identified in various foods, particularly those with high levels of 2-phenylethylamine, such as cheese and wine. Crucially, studies have confirmed that 1-MeTIQ can cross the blood-brain barrier in rats, indicating that dietary intake may contribute to its central nervous system concentrations. This dual origin complicates the study of its purely endogenous roles but highlights its constant presence and potential for sustained neuromodulatory influence.

Part II: The Core Mechanism: A Multi-Target Neuroprotective Agent

1-MeTIQ exerts its influence not through a single, high-affinity receptor interaction, but via a complex interplay with multiple systems. Its primary actions converge on protecting dopaminergic neurons, a cell population critically vulnerable in Parkinson's disease.

Modulation of the Dopaminergic System

The most profound effects of 1-MeTIQ are observed within the dopaminergic system. It acts as a critical regulator of dopamine (DA) metabolism and availability.

-

MAO Inhibition: 1-MeTIQ is a reversible, short-acting inhibitor of both Monoamine Oxidase A and B (MAO-A/B). This is a key neuroprotective mechanism, as MAO-B is responsible for converting the pro-toxin MPTP to its active, neurotoxic form MPP+. By inhibiting MAO, 1-MeTIQ directly prevents the formation of certain neurotoxins.

-

Dopamine Catabolism: Biochemical studies show that 1-MeTIQ inhibits the MAO-dependent oxidation of dopamine, thereby reducing the production of the DA metabolite DOPAC in brain regions with dense dopaminergic nerve endings, such as the striatum.

-

Increased Dopamine Release: In vivo microdialysis has demonstrated that 1-MeTIQ administration significantly elevates the concentration of dopamine in the extraneuronal space of the rat striatum. It also increases levels of 3-methoxytyramine (3-MT), a metabolite formed from released dopamine, further confirming its role in promoting dopaminergic transmission.

Mitochondrial Protection: The "Shielding Effect"

A primary mechanism of dopaminergic cell death in Parkinson's models is mitochondrial dysfunction, specifically the inhibition of Complex I of the electron transport chain by toxins like MPP+. 1-MeTIQ offers a unique form of protection.

Studies have shown that 1-MeTIQ prevents the inhibitory effect of MPP+ on mitochondrial respiration in both isolated mitochondria and striatal synaptosomes. Importantly, this protective action is not due to antioxidant activity. Instead, it has been postulated that 1-MeTIQ exerts a "shielding effect," physically protecting the machinery of Complex I from the toxin's attack, thereby preventing the catastrophic energy failure that leads to cell death.

Attenuation of Glutamatergic Excitotoxicity

Beyond the dopaminergic system, 1-MeTIQ also demonstrates antagonism within the glutamatergic system. Over-activation of glutamate receptors is a known pathway for neuronal damage (excitotoxicity). By modulating this system, 1-MeTIQ adds another layer to its neuroprotective profile, reducing the overall stress on vulnerable neurons.

Caption: Multi-target neuroprotective actions of 1-MeTIQ.

Part III: Therapeutic Horizons: From Parkinson's Disease to Addiction

The unique mechanistic profile of 1-MeTIQ makes it a compelling candidate for therapeutic development in several CNS disorders.

A Potential Disease-Modifying Agent in Parkinson's Disease

Most current Parkinson's therapies are symptomatic. 1-MeTIQ's ability to protect against neurotoxins like MPTP and rotenone in animal models suggests it could be a disease-modifying agent. By preserving mitochondrial function and reducing oxidative stress pathways, it directly addresses the core pathology of dopaminergic neuron degeneration.

An Anti-Addictive Agent

1-MeTIQ has shown remarkable efficacy in preclinical models of cocaine addiction. It dose-dependently decreases cocaine self-administration and attenuates cocaine-seeking behavior reinstated by a priming dose of the drug. Critically, it does not affect responding for natural rewards like food, suggesting a specific effect on drug-evoked relapse rather than general motivation. This anti-craving property is likely mediated by its complex modulation of the dopaminergic and glutamatergic systems, which are central to the neurobiology of addiction.

Pharmacological Profile Summary

| Pharmacological Action | Key Finding | Experimental Model | Reference(s) |

| Neuroprotection | Prevents MPP+-induced inhibition of mitochondrial Complex I. | Rat liver mitochondria & striatal synaptosomes | |

| Protects against neurodegeneration from MPTP and rotenone. | Rodent models of Parkinson's Disease | ||

| Dopamine Modulation | Increases extracellular dopamine and 3-MT in the striatum. | In vivo microdialysis in rats | |

| Inhibits MAO-dependent dopamine oxidation. | Ex vivo biochemical analysis in rat brain | ||

| Anti-Addiction | Decreases cocaine self-administration and reinstatement. | Rat models of cocaine addiction | |

| Antidepressant | Produces antidepressant-like effects similar to imipramine. | Rodent behavioral models |

Part IV: Key Experimental Methodologies

Studying the endogenous role of 1-MeTIQ requires sensitive and specific analytical techniques coupled with robust functional assays. The trustworthiness of any claim about its function relies on a self-validating system of quantification and physiological measurement.

Protocol 1: Quantification of Endogenous 1-MeTIQ in Brain Tissue via LC-MS/MS

Causality: To establish that 1-MeTIQ levels change in response to a pathological state (e.g., toxin exposure) or a pharmacological intervention, one must first have a reliable method for its quantification. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the necessary specificity and sensitivity to measure low-concentration endogenous amines in complex biological matrices like brain tissue.

Methodology:

-

Tissue Homogenization:

-

Rapidly dissect the brain region of interest (e.g., striatum, substantia nigra) on ice.

-

Homogenize the tissue in 5-10 volumes of ice-cold 0.1 M perchloric acid containing an antioxidant (e.g., 0.1% EDTA).

-

Spike the homogenate with a known concentration of a deuterated internal standard (e.g., 1-MeTIQ-d4) to account for extraction variability.

-

-

Sample Extraction:

-

Centrifuge the homogenate at high speed (e.g., 15,000 x g for 20 min at 4°C) to pellet proteins.

-

Collect the supernatant.

-

Perform solid-phase extraction (SPE) using a cation exchange column to separate amines from other matrix components. Elute with a methanolic ammonia solution.

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for injection.

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a reversed-phase C18 or a specialized HILIC column to separate 1-MeTIQ from other isomers and interfering compounds. A typical mobile phase could be a gradient of methanol and an aqueous buffer like 5 mM ammonium formate.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Detection: Use Multiple Reaction Monitoring (MRM) for maximum specificity. Monitor the parent-to-product ion transitions for both the analyte and the internal standard (e.g., for 1-MeTIQ: m/z 147.8 → 130.8; for 1-MeTIQ-d4: m/z 151.8 → 133.8).

-

-

Quantification:

-

Generate a standard curve using known concentrations of 1-MeTIQ.

-

Calculate the concentration in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Caption: Workflow for 1-MeTIQ quantification in brain tissue.

Protocol 2: In Vivo Microdialysis for Neurotransmitter Release

Causality: To demonstrate that 1-MeTIQ actively modulates neurotransmission, it is essential to measure neurotransmitter levels in the extracellular space of a living animal's brain in real-time. In vivo microdialysis is the gold standard for this application.

Methodology:

-

Surgical Implantation: Anesthetize a rat or mouse and stereotaxically implant a microdialysis guide cannula targeting the brain region of interest (e.g., striatum). Allow the animal to recover for 24-48 hours.

-

Probe Insertion & Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).

-

Basal Sample Collection: After a stabilization period (~2 hours), begin collecting dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular dopamine.

-

Drug Administration: Administer 1-MeTIQ (e.g., via intraperitoneal injection or through the dialysis probe) and continue collecting dialysate samples.

-

Sample Analysis: Analyze the dopamine concentration in each dialysate fraction immediately using HPLC with electrochemical detection (HPLC-ED), which is highly sensitive for catecholamines.

-

Data Analysis: Express the results as a percentage change from the average basal concentration. A significant increase in dopamine levels post-administration demonstrates a direct effect of 1-MeTIQ on dopaminergic transmission.

Conclusion and Future Directions

The endogenous amine 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) represents a paradigm of complexity in neuropharmacology. It is not a simple agonist or antagonist but a sophisticated neuromodulator and cytoprotective agent. Its ability to shield mitochondria, inhibit toxin-producing enzymes, and fine-tune both dopaminergic and glutamatergic neurotransmission positions it as a molecule of immense interest. The evidence strongly suggests that 1-MeTIQ is part of the brain's innate defense system against neurodegenerative insults and excitotoxicity.

Future research should focus on elucidating the specific enzymatic machinery governing its synthesis and degradation, exploring its potential as a biomarker for neurodegenerative diseases, and advancing its derivatives through medicinal chemistry to develop novel therapeutics for Parkinson's disease and substance use disorders. While the journey from endogenous molecule to clinical application is long, 1-MeTIQ offers a compelling and scientifically validated starting point.

References

-

Antkiewicz-Michaluk, L., Filip, M., Michaluk, J., Romańska, I., Przegaliński, E., & Vetulani, J. (2007). An endogenous neuroprotectant substance, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), prevents the behavioral and neurochemical effects of cocaine reinstatement in drug-dependent rats. Journal of Neural Transmission, 114(3), 307–317. [Link]

-

Antkiewicz-Michaluk, L., Wąsik, A., & Michaluk, J. (2014). 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application. Neurotoxicity Research, 25(1), 46-58. [Link]

-

Carrasco, E., Pizarro, J. G., Valdés, E., Morán, J., & Segura-Aguilar, J. (2000). The endogenous amine 1-methyl-1,2,3,4-tetrahydroisoquinoline prevents the inhibition of complex I of the respiratory chain produced by MPP+. Journal of Neurochemistry, 75(1), 65–71. [Link]

- Filip, M., Antkiewicz-Michaluk, L., Zaniewska, M., Frankowska, M., Gołda, A., Vetulani, J., & Przegaliński, E. (2007). Effects of 1-methyl-1,2,3,4-tetrahydroisoquinoline on the behavioral effects

The Strategic Intermediate: A Technical Guide to 5-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride in Pharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic pharmaceuticals.[1] Its rigid, three-dimensional structure allows for the precise spatial orientation of functional groups, making it an ideal framework for interacting with biological targets. Within this important class of compounds, 5-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride emerges as a key pharmaceutical intermediate, particularly in the development of agents targeting the central nervous system (CNS).[2] Its structural similarity to endogenous alkaloids and its utility as a versatile building block have made it a compound of significant interest in the pursuit of novel therapeutics for neurological and other disorders.[2] This guide provides an in-depth technical overview of this compound, from its synthesis and chemical properties to its applications in drug discovery.

Synthesis and Purification: Building the Core Structure